molecular formula C22H17N3O3 B2692715 (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951958-42-2

(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2692715
CAS No.: 951958-42-2
M. Wt: 371.396
InChI Key: QFQGBJAKBCZVRY-JMIUGGIZSA-N
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Description

The compound (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative featuring a fused benzofuran-oxazinone core. Key structural attributes include:

  • Substituents: A pyridin-2-ylmethyl group at position 8 and a pyridin-3-ylmethylene moiety at position 2.
  • Stereochemistry: The (Z)-configuration at the exocyclic double bond (C2 position) imposes spatial constraints that influence molecular interactions.

Properties

IUPAC Name

(2Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21-17-6-7-19-18(13-25(14-27-19)12-16-5-1-2-9-24-16)22(17)28-20(21)10-15-4-3-8-23-11-15/h1-11H,12-14H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQGBJAKBCZVRY-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with CAS number 929857-29-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N3O3C_{22}H_{17}N_{3}O_{3} with a molecular weight of 371.4 g/mol. Its structure features a benzofuroxazine core integrated with pyridine moieties, which may contribute to its biological activity.

PropertyValue
CAS Number929857-29-4
Molecular FormulaC22H17N3O3
Molecular Weight371.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, hybrid compounds containing similar structural motifs have shown promising results against various cancer cell lines, including pancreatic cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been evaluated through in vitro assays measuring the inhibition of protein denaturation—a common indicator of anti-inflammatory effects. For example, related compounds have demonstrated substantial inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium.

Compound% Inhibition (Protein Denaturation)
Diclofenac Sodium90.13 ± 1.45
Compound A (similar structure)93.53 ± 1.37
Compound B (similar structure)68.77 ± 1.89

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways that mediate inflammation and cancer progression.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Anticancer Study : A study on a series of benzofuroxazine derivatives showed that modifications in the pyridine substituents significantly enhanced their cytotoxicity against human cancer cell lines.
  • Anti-inflammatory Research : In a comparative study assessing the anti-inflammatory properties of various hybrids, one compound containing a similar benzofuroxazine structure exhibited superior inhibition of cyclooxygenase enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Benzofuro-Oxazinone Family

Compound 1 : (Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one ()
  • Substituents :
    • 4-Fluorophenethyl group at position 8 (vs. pyridin-2-ylmethyl in the target compound).
    • Pyridin-4-ylmethylene group at position 2 (vs. pyridin-3-ylmethylene).
  • The pyridin-4-ylmethylene group alters electronic distribution due to the nitrogen’s position, which may affect binding to aromatic π-systems in biological targets .
Compound 2 : (Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one ()
  • Substituents :
    • 3-Methoxybenzylidene at position 2 (vs. pyridin-3-ylmethylene in the target compound).
    • Pyridin-3-ylmethyl at position 8 (same as the target compound).
  • Key Differences: The methoxy group in the benzylidene moiety introduces electron-donating effects, which could stabilize charge-transfer interactions. Replacement of pyridin-3-ylmethylene with a non-nitrogenous benzylidene group may reduce affinity for metal ions or polar binding pockets .

Functional and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Features
Feature Target Compound Compound 1 () Compound 2 ()
Core Structure Benzofuro-oxazinone Benzofuro-oxazinone Benzofuro-oxazinone
Position 8 Substituent Pyridin-2-ylmethyl 4-Fluorophenethyl Pyridin-3-ylmethyl
Position 2 Substituent Pyridin-3-ylmethylene (Z-configuration) Pyridin-4-ylmethylene (Z-configuration) 3-Methoxybenzylidene (Z-configuration)
Lipophilicity (Predicted) Moderate (pyridine rings) High (fluorophenethyl) Moderate (methoxybenzylidene)
Electronic Effects Dual pyridine N-atoms enhance polarity Fluorine increases electron withdrawal Methoxy group provides electron donation

Comparison with Non-Benzofuro-Oxazinone Analogues

Compound 3 : Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate ()
  • Structural Differences: Imidazo-pyridine core (vs. benzofuro-oxazinone). Nitrophenyl and cyano groups introduce strong electron-withdrawing effects.
  • Functional Insights: Melting point: 215–217°C (higher than typical benzofuro-oxazinones, suggesting stronger intermolecular forces). Spectroscopic data (e.g., ¹H NMR shifts) indicate distinct electronic environments due to the nitro and cyano groups .
Compound 4 : Methylofuran and MFR-a ()
  • Relevance: Furano-containing cofactors (e.g., MFR-a) highlight the biological importance of fused oxygen-nitrogen heterocycles. The target compound’s benzofuro-oxazinone core may mimic these structures, enabling interactions with enzymes that process furan derivatives .

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